Comprehensive NMR Elucidation Guide: ¹H and ¹³C Chemical Shifts of 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one
Comprehensive NMR Elucidation Guide: ¹H and ¹³C Chemical Shifts of 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one
Executive Summary
The structural elucidation of highly substituted cyclic enones is a critical analytical workflow in modern organic chemistry and fragrance development. 3,4,4-Triethyl-2,5,5-trimethylcyclohex-2-en-1-one (CAS 68845-35-2), commonly referred to in the industry as triethyltrimethyl-2-cyclohexen-1-one, is a complex, sterically hindered molecule utilized for its woody base notes in fragrance formulations [1].
This whitepaper provides an in-depth technical framework for the precise assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By analyzing the causality of electronic environments, steric crowding, and magnetic anisotropy, this guide equips researchers and application scientists with a self-validating methodology for confirming the structural integrity of this compound.
Structural Topology & Chemical Environment
To accurately predict and assign NMR chemical shifts, one must first deconstruct the molecule's electronic and spatial environment. The core of the molecule is an α,β-unsaturated ketone (cyclohexenone) bearing heavy alkyl substitution.
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Resonance and Magnetic Anisotropy: The C1 carbonyl group exerts a profound electron-withdrawing effect [2]. The delocalization of π-electrons across the C1=O and C2=C3 bonds creates a polarized system. Consequently, the β-carbon (C3) bears a partial positive charge, resulting in severe deshielding. Conversely, the α-carbon (C2) is relatively shielded compared to standard olefins [3].
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Steric Hindrance: The adjacent quaternary centers at C4 (gem-diethyl) and C5 (gem-dimethyl) introduce significant steric bulk. This crowding restricts the conformational flexibility of the ring, locking the aliphatic side chains into specific orientations that dictate their magnetic environments and relaxation times.
Causality of electronic and steric effects on the chemical shifts of the cyclohexenone core.
¹H NMR Chemical Shift Elucidation
The proton NMR spectrum of 3,4,4-triethyl-2,5,5-trimethylcyclohex-2-en-1-one is characterized by the complete absence of vinylic protons, as the C2 and C3 positions are fully substituted. The spectrum is dominated by aliphatic and allylic signals.
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Alpha Protons (C6): The C6 methylene protons are isolated between the C1 carbonyl and the fully substituted C5 quaternary center. Lacking vicinal protons, they cannot undergo ³J coupling and thus appear as a sharp singlet at ~2.35 ppm.
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Allylic Protons: The methyl group at C2 and the methylene protons of the ethyl group at C3 are allylic. The C2-methyl appears as a singlet (~1.85 ppm), while the C3-ethyl methylene appears as a quartet (~2.40 ppm) due to coupling with its adjacent methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Position | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |
| C6-H₂ | Methylene (α to C=O) | 2.35 | Singlet | 2H | - |
| C3-CH₂ (Et) | Methylene (Allylic) | 2.40 | Quartet | 2H | ~7.5 |
| C2-CH₃ | Methyl (Allylic) | 1.85 | Singlet | 3H | - |
| C4-(CH₂)₂ (Et) | Methylene (Aliphatic) | 1.45 - 1.60 | Multiplet | 4H | ~7.5 |
| C5-(CH₃)₂ | Methyl (Aliphatic) | 1.15 | Singlet | 6H | - |
| C3-CH₃ (Et) | Methyl (Aliphatic terminal) | 1.05 | Triplet | 3H | ~7.5 |
| C4-(CH₃)₂ (Et) | Methyl (Aliphatic terminal) | 0.85 | Triplet | 6H | ~7.5 |
¹³C NMR Chemical Shift Elucidation
The carbon spectrum provides a definitive map of the molecule's skeleton, particularly validating the five quaternary carbons (C1, C2, C3, C4, C5).
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The Enone System: The C1 carbonyl resonates near 198.0 ppm. The resonance effect of the conjugated system pushes the C3 β-carbon downfield to ~162.0 ppm, while the C2 α-carbon is shielded, appearing at ~132.5 ppm [3].
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Quaternary Aliphatics: The heavily substituted C4 and C5 carbons appear in the 40–50 ppm range. Their lack of attached protons results in long longitudinal relaxation times (T₁), requiring specific acquisition parameters (detailed in Section 4) to ensure they are visible above the baseline noise.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Position | Carbon Type | Chemical Shift (δ, ppm) | Causality / Electronic Environment |
| C1 | Quaternary (C=O) | 198.0 | Highly deshielded by electronegative oxygen and sp² hybridization. |
| C3 | Quaternary (C=C β) | 162.0 | Deshielded by resonance (partial positive charge) from the enone system. |
| C2 | Quaternary (C=C α) | 132.5 | Shielded relative to β-carbon; affected by carbonyl magnetic anisotropy. |
| C6 | Secondary (CH₂) | 50.5 | Deshielded by the inductive effect of the adjacent C1 carbonyl. |
| C4 | Quaternary (C-Alkyl) | 48.5 | Sterically crowded center bearing two ethyl groups. |
| C5 | Quaternary (C-Alkyl) | 42.0 | Sterically crowded center bearing two methyl groups. |
| C4-(CH₂)₂ (Et) | Secondary (CH₂) | 28.0 | Aliphatic chain attached to a quaternary center. |
| C3-CH₂ (Et) | Secondary (CH₂) | 26.0 | Allylic deshielding. |
| C5-(CH₃)₂ | Primary (CH₃) | 25.0 | Aliphatic methyls on a quaternary center. |
| C3-CH₃ (Et) | Primary (CH₃) | 13.5 | Terminal methyl of the allylic ethyl group. |
| C2-CH₃ | Primary (CH₃) | 11.5 | Allylic methyl group attached directly to the enone ring. |
| C4-(CH₃)₂ (Et) | Primary (CH₃) | 9.0 | Terminal methyls of the aliphatic ethyl groups. |
Experimental Protocols & Self-Validating Workflows
To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be employed. This protocol explains the causality behind each instrumental parameter.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 20 mg of the highly purified analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is selected because its deuterium atom provides a robust lock signal to stabilize the B₀ magnetic field, while its lack of aliphatic protons prevents spectral overlap with the highly substituted alkyl regions of the analyte.
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Locking and Shimming: Establish a stable deuterium lock. Perform gradient shimming to ensure B₀ field homogeneity, targeting a line width at half-height (FWHM) of < 0.5 Hz for the internal TMS standard.
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¹H NMR Acquisition: Execute a standard 1D pulse sequence (zg30). Set the relaxation delay (D1) to 3 seconds. Causality: A 3-second delay ensures complete longitudinal relaxation (T₁) of all protons, preventing signal saturation and allowing for accurate quantitative integration of the heavily overlapping methyl signals.
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¹³C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans. Causality: The low natural abundance of ¹³C (1.1%) combined with the long T₁ relaxation times of the five quaternary carbons (C1-C5) necessitates extensive signal averaging to achieve an adequate signal-to-noise ratio.
Self-Validation System (Quality Control)
To make the protocol self-validating, researchers must run a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. If the ¹H singlet at δ 2.35 correctly correlates exclusively with the ¹³C signal at δ 50.5, the assignment of the isolated C6 methylene group is internally verified, anchoring the rest of the structural elucidation.
Step-by-step experimental workflow for NMR acquisition and structural elucidation.
References
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PubChem. "2-Cyclohexen-1-one, triethyltrimethyl-" National Center for Biotechnology Information.[Link][1]
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Abraham, R. J., et al. "¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones." Magnetic Resonance in Chemistry.[Link][2]
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Balci, M. "Basic ¹H- and ¹³C-NMR Spectroscopy." Elsevier Science.[Link][3]
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EPA Substance Registry Services (SRS). "2-Cyclohexen-1-one, triethyltrimethyl-" United States Environmental Protection Agency.[Link][4]
